N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15672139
Molecular Formula: C24H21N5O3S
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21N5O3S |
|---|---|
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H21N5O3S/c1-16-7-10-19(11-8-16)29-23(17-5-3-2-4-6-17)27-28-24(29)33-15-22(32)26-25-14-18-9-12-20(30)13-21(18)31/h2-14,30-31H,15H2,1H3,(H,26,32)/b25-14+ |
| Standard InChI Key | MZAVKLMMOGJHJY-AFUMVMLFSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)O)O)C4=CC=CC=C4 |
Introduction
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound featuring a unique chemical structure that includes a dihydroxyphenyl moiety, a triazole ring, and an acetohydrazide functional group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis
The synthesis of N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. Advanced techniques such as continuous flow reactors may be utilized to enhance yield and purity. The use of catalytic amounts of acids facilitates the condensation process effectively.
Synthesis Steps
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Preparation of Starting Materials: Involves the synthesis or procurement of the necessary precursors, including the dihydroxyphenyl and triazole components.
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Condensation Reaction: The key step where the dihydroxyphenyl and triazole components are combined under controlled conditions.
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Purification: Techniques such as recrystallization or chromatography are used to achieve high purity.
Biological Activities and Applications
Research indicates that N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits significant biological activities, including potential anti-inflammatory and anticancer properties. These effects are believed to result from interactions with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biological Activities Table
| Activity | Mechanism |
|---|---|
| Anti-inflammatory | Interaction with inflammatory pathways, potentially inhibiting key enzymes. |
| Anticancer | Binding to specific receptors or enzymes involved in cancer cell proliferation. |
| Other Potential Activities | Further research is needed to elucidate additional biological effects. |
Comparison with Similar Compounds
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other structurally similar compounds, such as those featuring different substitutions on the triazole ring or variations in the phenyl moiety. These comparisons help in understanding the structure-activity relationship and optimizing the compound for specific applications.
Comparison Table
| Compound | Structural Features | Unique Properties |
|---|---|---|
| N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | 4-methylphenyl substitution | Enhanced stability and solubility. |
| N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-methylthio-(5-(methyl)phenyl)-1,2,4-triazol)]sulfanyl}acetohydrazide | Methylthio group | Potentially enhanced solubility. |
| N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-{[4-(methyl)phenyl)-1,2,4-triazol]}acetohydrazide | Bromine substitution | Altered reactivity profile. |
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